molecular formula C21H17NO6S B4681956 2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone

2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone

Cat. No. B4681956
M. Wt: 411.4 g/mol
InChI Key: IDHJMZGBDUTLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone, also known as MNPE, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions. MNPE is a small molecule that can be used to selectively modify proteins and study their function in cells.

Mechanism of Action

2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone modifies proteins by covalently binding to cysteine residues. This modification can affect the function of the protein, allowing researchers to study the role of the protein in cells. This compound is selective for cysteine residues that are located in specific positions within the protein, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying proteins in cells. However, this compound can affect the function of the protein that it modifies, which can have downstream effects on cellular processes. It is important to carefully consider the potential effects of this compound on the protein of interest when designing experiments.

Advantages and Limitations for Lab Experiments

2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone has several advantages as a tool for studying protein-protein interactions. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying a variety of proteins. This compound is also selective for cysteine residues that are located in specific positions within the protein, allowing researchers to study the function of specific domains within the protein. However, this compound can also have off-target effects on proteins that contain cysteine residues in non-specific locations. Additionally, the covalent modification of proteins by this compound can make it difficult to study the protein in its native state.

Future Directions

There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone. One direction is the development of new methods for selectively modifying proteins using this compound. This could involve the synthesis of new derivatives of this compound that are selective for different cysteine residues or the development of new techniques for delivering this compound to specific cells or tissues. Another direction is the use of this compound in the study of protein-protein interactions in vivo. This could involve the development of animal models that express proteins that can be selectively modified by this compound. Finally, the use of this compound in the development of new drugs or therapies could be explored. This compound has the potential to be used as a tool for identifying new drug targets or for developing new drugs that selectively target specific proteins.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone has been used in scientific research to study protein-protein interactions. Specifically, this compound can be used to selectively modify proteins that contain a cysteine residue at a specific location, allowing researchers to study the function of these proteins in cells. This compound has been used to study a variety of proteins, including kinases, phosphatases, and transporters.

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-[4-(4-nitrophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6S/c1-15-2-12-20(13-3-15)29(26,27)14-21(23)16-4-8-18(9-5-16)28-19-10-6-17(7-11-19)22(24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJMZGBDUTLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 4
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.